molecular formula C12H19N3O7 B1147879 L-Carnitine orotate CAS No. 32543-38-7

L-Carnitine orotate

Cat. No.: B1147879
CAS No.: 32543-38-7
M. Wt: 317.30 g/mol
InChI Key: MBULCFMSBDQQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Carnitine orotate primarily targets the mitochondria in cells. It plays a crucial role in the transport of long-chain fatty acids across the mitochondrial membrane, a critical step for beta-oxidation and energy production . Carnitine orotate also targets liver cells, where it has shown hepatoprotective effects .

Mode of Action

Carnitine orotate interacts with its targets by promoting the transport of long-chain fatty acids across the mitochondrial membrane in the form of acyl carnitine esters. This is a critical step for beta-oxidation, a metabolic process that breaks down fatty acids to produce energy . In the liver, carnitine orotate has been associated with improved glucose and lipid metabolism and significantly alleviated hepatic steatosis .

Biochemical Pathways

Carnitine orotate affects several biochemical pathways. It plays a vital role in the beta-oxidation of fatty acids by promoting the transport of long-chain fatty acids across the mitochondrial membrane . This process is essential for energy production. Carnitine orotate also influences carbohydrate metabolism . Aberrations in carnitine regulation are implicated in complications of diabetes mellitus, hemodialysis, trauma, malnutrition, cardiomyopathy, obesity, fasting, drug interactions, endocrine imbalances, and other disorders .

Pharmacokinetics

. This suggests that the compound may have good bioavailability and a beneficial impact on health over time. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of carnitine orotate.

Result of Action

The molecular and cellular effects of carnitine orotate’s action include improved glucose and lipid metabolism and significantly alleviated hepatic steatosis . It has also been associated with improved mortality rates in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver .

Action Environment

The action, efficacy, and stability of carnitine orotate can be influenced by various environmental factors. For example, the compound’s effectiveness may vary depending on an individual’s metabolic risk factors, such as obesity, metabolic syndrome, dyslipidemia, and fatty liver . More research is needed to fully understand how different environmental factors influence the action of carnitine orotate.

Biochemical Analysis

Cellular Effects

Carnitine orotate exerts various effects on different types of cells and cellular processes. In hepatocytes, it has been shown to ameliorate insulin resistance and hepatic steatosis by enhancing the activity of carnitine acetyltransferase, which promotes the oxidation of fatty acids and reduces lipid accumulation . In muscle cells, carnitine orotate improves glucose metabolism by modulating the intramitochondrial acetyl-CoA/CoA ratio and stimulating the insulin-like growth factor-1 signaling cascade . These effects contribute to improved cellular function, including enhanced energy production, reduced oxidative stress, and improved metabolic homeostasis.

Molecular Mechanism

The molecular mechanism of action of carnitine orotate involves several key processes. At the molecular level, carnitine orotate binds to carnitine acetyltransferase and carnitine palmitoyltransferase, facilitating the transport of fatty acids into the mitochondria for beta-oxidation . This process increases the production of acetyl-CoA, which enters the citric acid cycle to generate ATP. Additionally, carnitine orotate influences gene expression by modulating the activity of transcription factors involved in lipid metabolism and insulin signaling pathways. These molecular interactions result in improved fatty acid oxidation, reduced lipid accumulation, and enhanced cellular energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carnitine orotate have been observed to change over time. Studies have shown that carnitine orotate is stable under physiological conditions and maintains its activity over extended periods . Its effects on cellular function may vary depending on the duration of exposure. Short-term exposure to carnitine orotate has been shown to improve insulin sensitivity and reduce lipid accumulation in hepatocytes . Long-term exposure, on the other hand, may lead to sustained improvements in metabolic homeostasis and reduced oxidative stress in various cell types .

Dosage Effects in Animal Models

The effects of carnitine orotate vary with different dosages in animal models. Low to moderate doses of carnitine orotate have been shown to improve insulin sensitivity, reduce hepatic steatosis, and enhance glucose metabolism in animal models of metabolic disorders . High doses of carnitine orotate may lead to adverse effects, including gastrointestinal disturbances and potential toxicity . It is important to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Carnitine orotate is involved in several metabolic pathways, including fatty acid oxidation and nucleotide synthesis. It interacts with enzymes such as carnitine acetyltransferase and carnitine palmitoyltransferase to facilitate the transport and oxidation of fatty acids in the mitochondria . Additionally, carnitine orotate influences the activity of enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase . These interactions support the efficient production of ATP and nucleotides, which are essential for cellular energy production and DNA synthesis.

Transport and Distribution

Carnitine orotate is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via the organic cation transporter family, which facilitates its transport across the cell membrane . Once inside the cell, carnitine orotate is distributed to various cellular compartments, including the mitochondria and the nucleus . This distribution pattern allows carnitine orotate to exert its effects on fatty acid oxidation and nucleotide synthesis in different cellular compartments.

Subcellular Localization

The subcellular localization of carnitine orotate is crucial for its activity and function. Carnitine orotate is primarily localized in the mitochondria, where it interacts with enzymes involved in fatty acid oxidation . Additionally, carnitine orotate may be localized in the nucleus, where it influences nucleotide synthesis and gene expression . The targeting of carnitine orotate to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization.

Chemical Reactions Analysis

Types of Reactions: Carnitine orotate can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carnitine derivatives with altered functional groups, while reduction may yield more reduced forms of the compound .

Properties

CAS No.

32543-38-7

Molecular Formula

C12H19N3O7

Molecular Weight

317.30 g/mol

IUPAC Name

(3-carboxy-2-hydroxypropyl)-trimethylazanium;2,4-dioxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C7H15NO3.C5H4N2O4/c1-8(2,3)5-6(9)4-7(10)11;8-3-1-2(4(9)10)6-5(11)7-3/h6,9H,4-5H2,1-3H3;1H,(H,9,10)(H2,6,7,8,11)

InChI Key

MBULCFMSBDQQQT-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.C1=C(NC(=O)NC1=O)C(=O)[O-]

Synonyms

3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate;  _x000B_(3-Carboxy-2-hydroxypropyl)trimethylammonium Orotate;  3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium Salt With 1,2,3,6-Tetrahydro-2,6-diox

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.